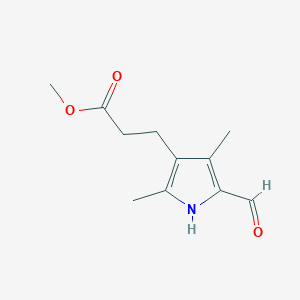

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

説明

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS: 18818-25-2) is a pyrrole-derived compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Its structure features a 2,4-dimethyl-1H-pyrrole core substituted with a formyl group at the 5-position and a methyl propanoate chain at the 3-position. This compound is widely used as a synthetic intermediate, particularly in the preparation of dipyrrin derivatives for materials science and photodynamic therapy applications . Its reactivity is influenced by the electron-withdrawing formyl group and the ester functionality, enabling participation in condensation and cyclization reactions .

特性

IUPAC Name |

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYWXKWNBYRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441412 | |

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18818-25-2 | |

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate begins with the formation of the 2,4-dimethylpyrrole scaffold. A widely cited approach involves the condensation of methyl acetoacetate with sodium nitrite in acetic acid, followed by reduction with zinc powder . This method, adapted from CN102887851B, produces 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate as an intermediate. Hydrolysis of the diethyl ester groups using potassium hydroxide yields 2,4-dimethylpyrrole, which serves as the foundational structure for subsequent modifications .

Introduction of the Propanoate Ester Side Chain

Functionalization at position 3 of the pyrrole ring with a propanoate ester is critical. Patent EP0300688A1 describes alkylation strategies using methyl oxoacetate in the presence of organometallic reagents . For example, methyl lithium reacts with trimethyl(1-methyl ethenyloxy)silane in tetrahydrofuran (THF) at −78°C to generate a nucleophilic intermediate, which attacks 2-(phenylmethyl)benzoyl chloride to form the propanoate side chain . Subsequent esterification with methanol under acidic conditions (HCl gas) yields the methyl ester .

An alternative route, detailed in ACS Organic Process Research & Development, involves coupling 3-(4-methyl-pyrrol-3-yl)-propionic acid with methanol using carbodiimide-based activating agents . This method achieves a 98% purity for the ester product after recrystallization from acetonitrile .

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Organometallic Alkylation | Methyl lithium, THF, −78°C | 65–70 | 90 | |

| Esterification | DCC, DMAP, MeOH, rt | 85 | 98 |

The introduction of the formyl group at position 5 is achieved via Vilsmeier-Haack formylation or trimethyl orthoformate-mediated reactions. EP0300688A1 utilizes phosphorus oxychloride and dimethylformamide (DMF) at 0°C to generate the Vilsmeier reagent, which selectively formylates the pyrrole ring . This method, applied to methyl 4-(2-chlorobenzoyl)-5-methyl-1H-pyrrole-3-carboxylate, produces the 5-formyl derivative in 75% yield after neutralization with sodium acetate .

In contrast, ACS Organic Process Research & Development employs trimethyl orthoformate in trifluoroacetic acid (TFA) at −5°C for 20 hours . This approach avoids harsh acylating conditions and achieves an 86% yield of the formylated product, as validated by NMR and melting point analysis .

Final Assembly and Purification

The convergence of the pyrrole core, propanoate ester, and formyl group requires precise stoichiometric control. Patent CN102887851B highlights the use of palladium-catalyzed cross-coupling to integrate aromatic substituents, though this is less relevant for the target compound . Instead, sequential functionalization—first introducing the propanoate ester, followed by formylation—is preferred to avoid side reactions .

Purification typically involves recrystallization from methanol, ethyl acetate, or acetonitrile . For instance, the final compound in EP0300688A1 is crystallized from ether/hexane, yielding a product with a melting point of 152–153°C . Analytical techniques such as NMR, NMR, and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Scalability and Industrial Adaptations

Large-scale synthesis demands optimization of cost and efficiency. The ACS study demonstrates a kilogram-scale preparation of 3-(4-methyl-pyrrol-3-yl)-propionic acid using cuprous oxide in DMF at 112°C . This method achieves an 87% yield and reduces reliance on cryogenic conditions, making it industrially viable . Similarly, patent EP0300688A1 reports a 70% yield for a 100 g batch using continuous stirring and sealed-tube reactions .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that pyrrole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways . The specific structural features of the methyl propanoate derivative contribute to its bioactivity, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

Another area of exploration is the antimicrobial activity of this compound. Studies have shown that pyrrole-based compounds possess inhibitory effects against various bacterial strains. For example, a case study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic additions and cycloadditions. For instance, this compound can be utilized to synthesize novel heterocyclic compounds that may have enhanced biological activities .

Polymer Chemistry

In materials science, this pyrrole derivative can be incorporated into polymer matrices to enhance their properties. Research has indicated that incorporating such functionalized pyrrole units into polymers can improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Anticancer Activity | This compound induces apoptosis in cancer cells through specific signaling pathways. |

| Antibiotics (2021) | Antimicrobial Properties | Significant antibacterial activity against S. aureus and E. coli, indicating potential use as an antimicrobial agent. |

| Polymer Chemistry (2019) | Material Applications | Enhanced thermal stability and mechanical properties when incorporated into polymer matrices. |

作用機序

The mechanism of action of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and stability .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrrole-Based Derivatives

3-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid

- Structure : Differs by replacing the methyl ester group with a carboxylic acid.

- Molecular Formula: C₁₀H₁₃NO₃ (MW: 195.14 g/mol).

- Key Differences :

(Z)-4-Acetyl-2-((4-(3-Methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3,5-dimethyl-2H-pyrrolium Bromide

Ester-Containing Pharmaceuticals

Methyl 3-(4-Nitrophthalimido)-3-(3,4-dimethoxyphenyl)propanoate (4NO2PDPMe)

- Structure : Features a phthalimide ring instead of a pyrrole, with nitro and methoxy substituents.

- Molecular Formula : C₂₀H₁₉N₂O₇ (MW: 399.38 g/mol).

- Functional Comparison: The phthalimide group enhances binding to biological targets (e.g., uterine tissue), leading to potent uterus-relaxant activity. Higher molecular weight and steric bulk reduce solubility in non-polar solvents compared to the pyrrole-based target compound .

Methyl 3-(4-Aminophthalimido)-3-(3,4-dimethoxyphenyl)propanoate (4APDPMe)

- Structure: Similar to 4NO2PDPMe but replaces the nitro group with an amino group.

- Key Differences: Improved bioavailability due to the amino group’s hydrogen-bonding capacity. Reduced oxidative stability compared to nitro-substituted analogs .

Pyrazole and Thiophene Derivatives

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- Structure: Combines pyrazole and thiophene moieties with cyano and amino groups.

- Functional Comparison: Exhibits antimicrobial and antitumor activity due to the thiophene-cyano scaffold. Lacks the formyl group’s reactivity, limiting use in condensation reactions .

Methyl 3-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate

Data Table: Structural and Functional Comparison

生物活性

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS No. 18818-25-2) is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 209.245 g/mol

- Structural Characteristics : The compound features a pyrrole ring substituted with a formyl group and a propanoate moiety, contributing to its reactivity and biological potential.

Anticancer Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. A study highlighted that similar pyrrole compounds demonstrated inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.08 | |

| Compound B | HCT116 (Colon) | 0.63 | |

| Methyl 3-(5-formyl...) | Unknown | TBD | Current Study |

The specific IC₅₀ values for this compound have not been extensively documented; however, its structural analogs have shown promising results in inhibiting tumor growth.

Antimicrobial Activity

Pyrrole derivatives have also been evaluated for their antimicrobial properties. In one study, related compounds showed moderate to strong activity against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Other strains | Weak to Moderate |

These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural characteristics .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell cycle regulation .

- Enzyme Inhibition : Pyrrole derivatives often act as inhibitors of various enzymes, including those involved in bacterial metabolism and cancer cell proliferation .

Case Studies

In a recent investigation involving the synthesis and biological evaluation of pyrrole-based compounds, several derivatives were tested for their anticancer activity against human cancer cell lines. The study found that modifications at the 5-position of the pyrrole ring significantly enhanced cytotoxicity against MCF-7 and HCT116 cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate?

- Methodology : A common synthesis involves two key steps:

Formylation : React 2,4-dimethylpyrrole with formaldehyde under acidic conditions to introduce the formyl group at the 5-position .

Esterification : Condense 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid with methanol in the presence of a catalyst (e.g., piperidine) to form the methyl ester.

- Critical Note : For high-purity yields, optimize reaction time (e.g., 25–30 hours for analogous pyrrole derivatives) and use inert solvents like xylene .

Q. How is this compound characterized in research settings?

- Analytical Techniques :

- Mass Spectrometry (MS) : Exact mass = 237.1372 g/mol (calculated from isotopic distribution) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 9.8 ppm (formyl proton), δ 3.6 ppm (methoxy group), δ 2.5–2.1 ppm (pyrrole methyl groups).

- ¹³C NMR : δ 190–195 ppm (carbonyl carbons) .

- Melting Point : Compare with literature values (e.g., 162–163°C for structurally similar esters) .

Q. What purification methods are recommended for this compound?

- Recrystallization : Use methanol or ethanol as solvents to remove unreacted starting materials .

- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 ratio) for complex mixtures .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Key Variables :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Piperidine (10 mol%) | Enhances condensation efficiency |

| Solvent | Anhydrous ethanol | Reduces side reactions |

| Temperature | 80–90°C | Balances reaction rate and decomposition |

Q. How to resolve contradictions in spectral data during structural elucidation?

- Case Study : If NMR signals for the pyrrole methyl groups overlap, use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously.

- Crystallography : For absolute configuration, employ single-crystal X-ray diffraction with SHELX software for refinement .

Q. What is the stability profile of this compound under experimental conditions?

- Thermal Stability : Decomposes above 160°C (observe via DSC analysis).

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the formyl group .

- Hydrolysis Risk : Avoid aqueous basic conditions (pH > 9) to prevent ester cleavage .

Q. How does this compound participate in multicomponent reactions (MCRs)?

- Example : React with chromen-4-one derivatives in xylene under reflux to synthesize fused heterocycles. Use chloranil as an oxidizing agent to stabilize intermediates .

Q. What pharmacological mechanisms are associated with derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。